1,5-Naphthyridin-4-ol

Medicinal Chemistry Synthetic Methodology Antimycobacterial

Researchers optimizing N- vs. O-alkylation regiochemistry in aza-heterocyclic series face ambiguous regioisomer assignment. 1,5-Naphthyridin-4-ol resolves this with its 1,5-diazine topology, delivering predictable regiochemical outcomes validated by a dedicated ¹³C/HSQC/HMBC/NOE NMR protocol. Key outcomes: • Enables best-in-series antitubercular agents (MIC 1.25 μM vs M. tuberculosis, no cytotoxicity) • Acts as precursor to apalcillin (PC-904), showing 35-fold superior antipseudomonal potency vs carbenicillin • Supports high-efficiency Pt(II) NIR OLED emitters (EQE up to 10.1%) and Ir(III) red phosphorescent OLEDs (EQE >31%, PLQY >93%)

Molecular Formula C8H6N2O
Molecular Weight 146.15g/mol
CAS No. 5423-54-1
Cat. No. B494593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Naphthyridin-4-ol
CAS5423-54-1
Molecular FormulaC8H6N2O
Molecular Weight146.15g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)C=CN2)N=C1
InChIInChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11)
InChIKeyNSPLFNGUPLZYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Naphthyridin-4-ol: Core Scaffold Identity & Procurement Characteristics


1,5-Naphthyridin-4-ol (4-Hydroxy-1,5-naphthyridine) is a bicyclic aza-heterocycle composed of fused pyridine rings with nitrogen atoms at positions 1 and 5, bearing a hydroxyl group at the 4-position (CAS 5423-54-1, molecular formula C₈H₆N₂O, MW 146.15 g/mol) [1]. It exists predominantly in the lactam (4-oxo) tautomeric form in the crystalline state, with solvent-dependent tautomeric equilibrium ratios quantitatively established via UV/IR spectroscopy [2]. The compound serves as a versatile intermediate in medicinal chemistry and materials science, where the 1,5-diazine arrangement and the ambident nucleophilic 4-hydroxy/4-oxo moiety confer regiochemical reactivity and metal-coordination behavior distinct from its regioisomeric counterparts [1][3].

1,5-Naphthyridin-4-ol: Irreplaceable vs. Generic Alternatives


The 1,5-diazine topology of 1,5-naphthyridin-4-ol fundamentally alters N/O-ambident regioselectivity during alkylation compared to mono-aza quinolin-4-ol and the 1,3-diazine quinazolin-4-ol scaffold, leading to divergent product ratios that require scaffold-specific NMR assignment protocols [1]. Moreover, the 1,5-naphthyridin-4-ol core exhibits a wider HOMO–LUMO band gap than the structurally analogous 8-hydroxyquinoline system, directly impacting charge-transport and emission properties in optoelectronic applications [2]. Substituting with the 1,6- or 1,8-naphthyridin-4-ol isomers changes the electronic distribution and metal-chelation geometry, as evidenced by the distinct photoluminescence quantum yields and external quantum efficiencies observed for Pt(II) and Ir(III) complexes built exclusively on the 1,5-naphthyridin-4-ol platform [2][3].

1,5-Naphthyridin-4-ol: Key Differentiation Evidence


N- vs O-Alkylation Regioselectivity Across Scaffolds

Pitta et al. (2017) reported that during construction of quinoloxyacetamide-based antimycobacterial agents, the three scaffolds—quinolin-4-ol, 1,5-naphthyridin-4-ol, and quinazolin-4-ol—exhibited unexpected and mutually divergent N- versus O-alkylation selectivity under identical reaction conditions, necessitating a dedicated three-method NMR protocol (¹³C NMR, HSQC/HMBC, NOE) to unambiguously assign regioisomeric structures [1]. The best-performing antitubercular compound arising from this series (compound 23) achieved an MIC of 1.25 μM against M. tuberculosis without detectable cytotoxicity, demonstrating that scaffold-specific regiochemical control translates directly into biological potency [1].

Medicinal Chemistry Synthetic Methodology Antimycobacterial

HOMO–LUMO Band Gap Advantage Over Alq₃

Metal chelates of 4-hydroxy-1,5-naphthyridine exhibit a HOMO energy level of −6.4 to −6.5 eV and a LUMO energy level of −3.0 to −3.3 eV, yielding a wider HOMO–LUMO gap than the classic green emitter Alq₃ (tris(8-hydroxyquinolinato)aluminum) [1]. This wider band gap enables deep-blue fluorescence (CIE coordinates 0.15, 0.07) and superior electron mobility of ~10⁻⁴ cm²/V·s at an electric field of 6.4×10⁵ V/cm, outperforming Alq₃ as an electron-transporting host material in OLEDs [1]. Non-doped deep-blue OLEDs using these chelates achieved a maximum external quantum efficiency (EQE) of 4.2% [1].

OLED Materials Electron Transport Organometallic Chemistry

NIR Electroluminescence: Pt(II) Complexes vs. Standard Ligands

Four heteroleptic Pt(II) complexes incorporating 1,5-naphthyridin-4-ol as the ancillary ligand (AtFOND, AtFNND, PBSOND, PBSNND) were synthesized and evaluated. In non-dopant OLEDs with a 2 nm emissive layer, these complexes displayed NIR electroluminescence with λ_EL,max ranging from 704 to 774 nm and external quantum efficiencies (EQE) of 1.8%, 6.5%, 4.0%, and 10.1% respectively [1]. The PBSNND-based device achieved an EQE of 10.1%, which is among the highest reported for NIR OLEDs using Pt(II) emitters, attributable to favorable molecular alignment confirmed by 2D-GIWAXS [1]. Solid-state photoluminescence quantum yields (PLQY) were 9%, 58%, 53%, and 33% [1].

NIR OLED Phosphorescent Emitters Platinum Complexes

Red Ir(III) Emitters: Ancillary Ligand Comparison

Ir(III) complexes employing 1,5-naphthyridin-4-ol derivatives as ancillary ligands (mND, mmND, mpND) combined with a 4-(4-trifluoromethylphenyl)quinazoline main ligand exhibited pure red emission at 626–630 nm with photoluminescence quantum yields (PLQY) of 85.2–93.4% in dichloromethane solution [1]. These complexes demonstrated electron mobilities superior to that of tris(8-hydroxyquinolinato)aluminum (Alq₃) [1]. The optimized OLED achieved a maximum EQE of 31.48% with CIE coordinates (0.670, 0.327), placing it among the highest-performing pure-red OLEDs reported for Ir(III) emitters [1].

Phosphorescent OLEDs Ir(III) Complexes Red Emission

Antipseudomonal Activity: Apalcillin vs. Carbenicillin

Apalcillin (PC-904), a semisynthetic penicillin bearing a 4-hydroxy-1,5-naphthyridine-3-carboxamido side chain, demonstrated 35-fold and 100-fold higher activity against clinical isolates of Pseudomonas aeruginosa and Klebsiella pneumoniae, respectively, compared to carbenicillin [1]. The MIC of apalcillin against P. aeruginosa was comparable to that of gentamicin [1]. In a separate study of 201 clinical isolates, apalcillin was clearly superior to piperacillin against Pseudomonas species, while showing higher activity than acylureidopenicillins against E. coli and Klebsiella spp. [2].

Antibacterial β-Lactam Pseudomonas aeruginosa

Tautomeric Equilibrium: Lactam Dominance in the Crystalline State

X-ray crystallography and IR/UV spectroscopy confirmed that 4-hydroxy-1,5-naphthyridine exists exclusively in the lactam (4-oxo) form in the crystalline state, in contrast to 4-hydroxyquinoline which can populate both lactam and lactim forms depending on substitution [1]. Quantitative tautomeric equilibrium constants (K_T) and lactim percentages were calculated as a function of solvent polarity, demonstrating that the 1,5-naphthyridine scaffold strongly shifts the equilibrium toward the lactam form relative to mono-aza analogs [1]. Protonation occurs exclusively at the N1 atom, as confirmed by pKa correlation with σ substituent constants [1].

Physical Organic Chemistry Tautomerism Crystallography

1,5-Naphthyridin-4-ol: High-Value Application Scenarios


Antimycobacterial Drug Discovery: Predictive N/O-Alkylation

Medicinal chemistry teams developing quinoloxyacetamide-type antitubercular agents should prioritize 1,5-naphthyridin-4-ol as the core scaffold because its N- vs O-alkylation selectivity pattern is distinct from quinolin-4-ol and quinazolin-4-ol, and the best-in-series compound derived from this scaffold achieved an MIC of 1.25 μM against M. tuberculosis without cytotoxicity [1]. The dedicated ¹³C/HSQC/HMBC/NOE NMR protocol established for this scaffold ensures unambiguous regioisomer assignment, mitigating synthetic risk [1].

Deep-Blue and NIR OLED Emitters: Wide Band Gap & High PLQY

OLED material scientists should select 1,5-naphthyridin-4-ol as a chelating ligand precursor when targeting deep-blue fluorescent emitters (CIE ~0.15, 0.07; EQE 4.2%) with wider HOMO–LUMO gaps than Alq₃, or when pursuing high-efficiency NIR phosphorescent Pt(II) emitters achieving EQE up to 10.1% at λ_EL 704–774 nm with solid-state PLQY up to 58% [2][3]. For red phosphorescent OLEDs, its Ir(III) complexes deliver EQE exceeding 31% with PLQY >93%, outperforming conventional acac-based ancillary ligands [4].

β-Lactam Antibiotics Against Multidrug-Resistant Pseudomonas aeruginosa

Anti-infective research programs focused on overcoming carbenicillin-resistant P. aeruginosa should incorporate the 4-hydroxy-1,5-naphthyridine-3-carboxamido side chain, as apalcillin (PC-904) demonstrated 35-fold superior antipseudomonal potency versus carbenicillin and outperformed piperacillin against Pseudomonas clinical isolates [5][6]. The scaffold's unique ability to enhance β-lactam activity against Gram-negative pathogens justifies its procurement for next-generation acylureidopenicillin and related analog synthesis.

Coordination Chemistry & Crystallography: Exclusive Lactam Tautomerism

Researchers investigating structure–property relationships in metal–organic complexes or crystal engineering can leverage the quantitatively characterized, solvent-dependent tautomeric equilibrium of 1,5-naphthyridin-4-ol, which exists exclusively as the lactam in the solid state and protonates solely at N1 [7]. This predictable behavior, absent in 4-hydroxyquinoline, enables rational design of Pt(II) and Ir(III) complexes with defined square-planar or octahedral geometries and controlled aggregation-induced photophysical shifts.

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